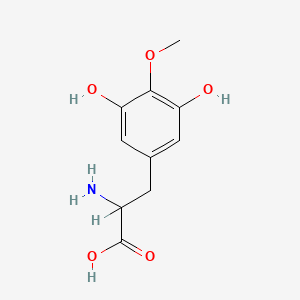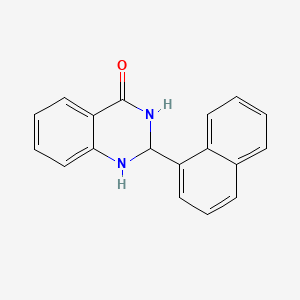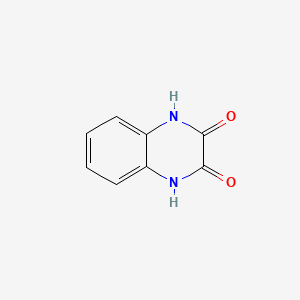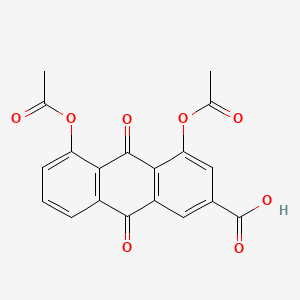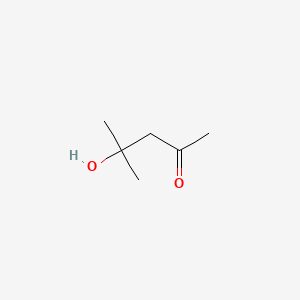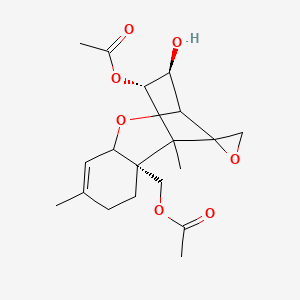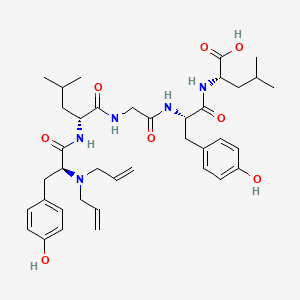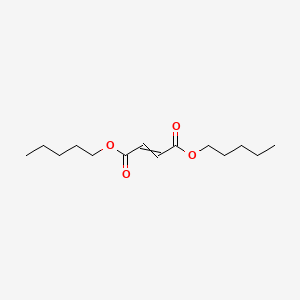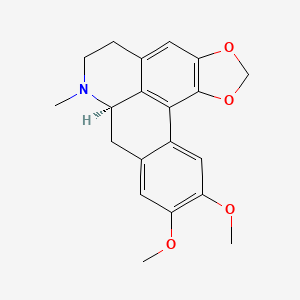
(-)-Dicentrine
Descripción general
Descripción
(-)-Dicentrine: is a naturally occurring aporphine alkaloid found in various plant species, particularly in the Lauraceae family. It has garnered significant interest due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. The compound’s unique structure and biological activities make it a valuable subject of study in medicinal chemistry and pharmacology.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (-)-Dicentrine is studied for its unique structural properties and potential as a lead compound for the synthesis of new pharmacologically active molecules. Its ability to undergo various chemical reactions makes it a versatile compound for developing new derivatives.
Biology: In biological research, this compound is investigated for its effects on cellular processes. Studies have shown that it can modulate cell signaling pathways, induce apoptosis in cancer cells, and inhibit the growth of various microorganisms.
Medicine: Medically, this compound has shown promise as an anti-cancer agent, with studies demonstrating its ability to inhibit tumor growth and metastasis. It also exhibits anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
Industry: In the industrial sector, this compound is explored for its potential use in developing new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Dicentrine typically involves several steps, starting from simpler aromatic compounds. One common synthetic route includes the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde to form the aporphine skeleton. This is followed by various functional group modifications to achieve the desired structure of this compound. The reaction conditions often involve acidic catalysts and controlled temperatures to ensure the correct formation of the aporphine ring system.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources or total synthesis. Extraction methods include solvent extraction and chromatographic techniques to isolate the compound from plant materials. Total synthesis, although more complex, allows for the production of this compound in larger quantities and with higher purity. This method involves multiple steps of organic synthesis, including the formation of the aporphine core and subsequent functionalization.
Análisis De Reacciones Químicas
Types of Reactions: (-)-Dicentrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups on the aporphine skeleton, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly on the aromatic rings, can lead to the formation of derivatives with enhanced or modified biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitro groups, often in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities. For example, oxidation may yield quinone derivatives, while substitution can produce halogenated or nitro-substituted compounds.
Mecanismo De Acción
The mechanism of action of (-)-Dicentrine involves its interaction with various molecular targets, including enzymes and receptors. It has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. By modulating these pathways, this compound can induce apoptosis in cancer cells and reduce inflammation. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparación Con Compuestos Similares
Boldine: Another aporphine alkaloid with similar anti-inflammatory and anti-cancer properties.
Glaucine: Known for its bronchodilator and anti-inflammatory effects.
Nuciferine: Exhibits anti-obesity and anti-diabetic activities.
Uniqueness: (-)-Dicentrine stands out due to its broad spectrum of biological activities and its potential as a lead compound for drug development. Its unique structure allows for various chemical modifications, making it a versatile compound for synthesizing new derivatives with enhanced pharmacological properties.
Propiedades
IUPAC Name |
(12R)-16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWBWQWUHVXPNC-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@H]1CC5=CC(=C(C=C54)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28832-07-7 | |
| Record name | Dicentrine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028832077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DICENTRINE-(-) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DICENTRINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O9KK11109 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (-)-Dicentrine acts primarily as an α1-adrenoceptor antagonist. [] This means it blocks the action of norepinephrine at α1-adrenoceptors, which are found in smooth muscles, particularly in blood vessels. [] By blocking these receptors, this compound prevents vasoconstriction and leads to vasodilation (relaxation of blood vessels). [] This effect contributes to its antihypertensive properties. []
ANone: Yes, research suggests that this compound also interacts with other targets, including:
- Ion Channels: Studies show that this compound can block both sodium and potassium channels in cardiac cells. [] This action contributes to its antiarrhythmic properties. [, ]
- Topoisomerase Enzymes: this compound has demonstrated inhibitory activity against topoisomerase I and II, enzymes involved in DNA replication. [, , ] This interaction likely contributes to its cytotoxic effects on cancer cells. [, , ]
- Protein Disulfide Isomerase (PDI): Recent studies suggest this compound can inhibit PDI activity. [] PDI plays a crucial role in protein folding and is considered a potential target for anticancer therapies. []
ANone: The downstream effects of this compound's interactions with its targets result in various pharmacological activities, including:
- Vasodilation: By blocking α1-adrenoceptors, this compound causes vasodilation, leading to a reduction in blood pressure. [, ]
- Antiarrhythmic Activity: Its ability to block sodium and potassium channels in the heart contributes to its antiarrhythmic effects. [, , ]
- Cytotoxic Activity: Inhibition of topoisomerase enzymes and PDI likely contributes to its cytotoxic effects against cancer cells. [, , , ]
- Antinociceptive Activity: Research indicates this compound exhibits antinociceptive properties, potentially mediated through its interaction with TRPA1 channels, which are involved in pain perception. [, ]
A: The molecular formula of this compound is C20H21NO4, and its molecular weight is 339.39 g/mol. [, ]
A: Yes, spectroscopic data, including UV, 1H-NMR, 13C-NMR, and mass spectra, have been used to characterize this compound. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



